molecular formula C10H10O4 B13460834 2-Acetyl-5-methoxybenzoic acid

2-Acetyl-5-methoxybenzoic acid

Cat. No.: B13460834
M. Wt: 194.18 g/mol
InChI Key: RORSYULHARMVQY-UHFFFAOYSA-N
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Description

2-Acetyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring an acetyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Carboxy-5-methoxybenzoic acid.

    Reduction: 2-(1-Hydroxyethyl)-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

    5-Methoxybenzoic acid: Lacks the acetyl group, affecting its chemical properties and uses.

    2-Methoxybenzoic acid: Has a methoxy group at the second position instead of the fifth, resulting in different chemical behavior.

Uniqueness

2-Acetyl-5-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.

Biological Activity

2-Acetyl-5-methoxybenzoic acid (AMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H10O4
Molecular Weight : 194.19 g/mol
Key Functional Groups :

  • Acetyl Group (-COCH₃) : Enhances lipophilicity and may influence biological activity.
  • Methoxy Group (-OCH₃) : Contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of AMBA is attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Inhibition of Enzymes : AMBA may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : AMBA has been shown to induce oxidative stress in cancer cells, resulting in increased ROS levels, which can trigger apoptotic pathways .
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Anticancer Activity

Research indicates that AMBA exhibits significant anticancer properties. A study demonstrated that AMBA inhibited HDAC activity in colorectal cancer cell lines (HCT116 and HCT15), leading to reduced cell viability and increased apoptosis mediated by caspase-3 activation . The compound also induced a dose-dependent increase in ROS generation, enhancing its cytotoxic effects on cancer cells.

Antimicrobial Properties

AMBA has been investigated for its antimicrobial potential against various pathogens. Preliminary studies suggest that it may exhibit both antibacterial and antifungal activities, although further research is needed to elucidate the specific mechanisms involved.

Antioxidant Activity

The antioxidant properties of AMBA have been highlighted in several studies. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

  • HDAC Inhibition Study :
    • In vitro studies demonstrated that treatment with AMBA resulted in a significant decrease in HDAC activity in colorectal cancer cells. The study found a 70% inhibition of HDAC activity at concentrations of 1000 µM, leading to increased apoptosis rates .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that AMBA-treated cells exhibited a notable accumulation in the G2/M phase, indicating effective cell cycle arrest. This effect was accompanied by increased levels of sub-G0-G1 populations, suggesting enhanced apoptosis .
  • Antimicrobial Assays :
    • In antimicrobial susceptibility tests, AMBA showed promising results against various bacterial strains, indicating its potential as a new antimicrobial agent. Further exploration into its mechanism of action against specific pathogens is warranted.

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
This compoundHighModerateHigh
3-Bromo-4-methoxybenzoic acidModerateHighModerate
4-Hydroxybenzoic acidLowModerateHigh

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-acetyl-5-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

RORSYULHARMVQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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